5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a pyrrolone derivative characterized by a complex substitution pattern. The core structure comprises a 1,5-dihydro-2H-pyrrol-2-one scaffold with the following substituents:
- Position 1: A 3-(4-morpholinyl)propyl group, which introduces a polar, nitrogen-containing heterocycle known to enhance solubility and metabolic stability .
- Position 4: A 4-methoxy-3-methylbenzoyl group, providing steric bulk and electron-donating effects via the methoxy substituent.
- Position 5: A 2-ethoxyphenyl moiety, contributing to lipophilicity and influencing electronic properties.
Properties
Molecular Formula |
C28H34N2O6 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(4E)-5-(2-ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O6/c1-4-36-23-9-6-5-8-21(23)25-24(26(31)20-10-11-22(34-3)19(2)18-20)27(32)28(33)30(25)13-7-12-29-14-16-35-17-15-29/h5-6,8-11,18,25,31H,4,7,12-17H2,1-3H3/b26-24+ |
InChI Key |
FIKOGAUVBIHJIR-SHHOIMCASA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Selected Pyrrolone Derivatives
Key Observations:
Position 1 Substituents :
- Hydroxypropyl groups (e.g., Compounds 18, 23) are associated with moderate yields (5–62%) and variable solubility .
- Morpholinylpropyl substituents (Target Compound, ) are hypothesized to improve aqueous solubility due to the polar morpholine ring, a feature critical for drug-like properties .
Position 4 and 5 Substituents :
- Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 23) reduce solubility but enhance metabolic resistance .
- Bulky substituents (e.g., 2,4-bis(trifluoromethyl)phenyl in Compound 26) lower melting points, likely due to disrupted crystallinity .
Melting Points :
- Compounds with hydroxypropyl substituents (e.g., 243–265°C) exhibit higher melting points than those with morpholinylpropyl or trifluoromethyl groups .
Biological Activity
The compound 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one, referred to as "compound X" for brevity, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The presence of a pyrrolone moiety, along with various aromatic substituents, suggests potential interactions with biological targets such as enzymes and receptors.
Antioxidant Activity
Recent studies have indicated that compound X exhibits significant antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This activity is attributed to the presence of hydroxyl groups in its structure, which enhance electron donation capabilities.
Anti-inflammatory Effects
Compound X has been shown to modulate inflammatory pathways. In cellular models, it reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that compound X could be beneficial in conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.
Anticancer Properties
Several studies have investigated the anticancer potential of compound X. It was found to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway. Furthermore, compound X inhibited cell proliferation and migration in vitro, indicating its potential as an anti-metastatic agent.
The biological activities of compound X are believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compound X may inhibit key enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Interaction : The structural components of compound X suggest potential interactions with cellular receptors involved in growth signaling pathways.
- Gene Expression Modulation : Compound X may influence gene expression related to oxidative stress response and apoptosis through pathways involving NF-kB and MAPK signaling.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant effects | Compound X showed a 50% reduction in DPPH radical activity at 100 µM concentration. |
| Study 2 | Assess anti-inflammatory properties | Inhibition of TNF-alpha production by 40% in lipopolysaccharide-stimulated macrophages. |
| Study 3 | Investigate anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
